

Dissolving PF-04217903 Mesylate in DMSO: An Application Note and Protocol

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Compound of Interest

Compound Name: PF-04217903 mesylate

Cat. No.: B1679679

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Abstract

This document provides a comprehensive guide for the dissolution of **PF-04217903 mesylate**, a potent and highly selective c-Met inhibitor, in dimethyl sulfoxide (DMSO).^[1] It includes detailed protocols for the preparation of stock solutions, information on solubility and stability, and a summary of the compound's mechanism of action. Adherence to these guidelines is crucial for ensuring the integrity and efficacy of **PF-04217903 mesylate** in in vitro and in vivo experimental settings.

Introduction

PF-04217903 mesylate is a small molecule, ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.^[1] The c-Met signaling pathway plays a critical role in cell proliferation, survival, migration, and invasion; its dysregulation is implicated in various cancers.^[1] **PF-04217903 mesylate** exhibits high selectivity for c-Met, with over 1000-fold greater potency against it than a panel of 208 other kinases.^[2] Given its therapeutic potential, proper handling and preparation of this compound are paramount for accurate and reproducible experimental results. This application note outlines the optimal procedures for dissolving **PF-04217903 mesylate** in DMSO, the recommended solvent for this compound.^[1]

Physicochemical Properties and Solubility

PF-04217903 mesylate is sparingly soluble in aqueous solutions but is readily soluble in DMSO.^{[1][3]} It is crucial to use high-quality, anhydrous DMSO, as the presence of water can negatively impact solubility.^{[2][4]}

Table 1: Solubility of **PF-04217903 Mesylate** in DMSO

Source	Reported Solubility	Molar Concentration (mM)
MedChemExpress ^[4]	50 mg/mL	106.73 mM
Selleck Chemicals ^[2]	74 mg/mL	198.72 mM
R&D Systems	Soluble to 100 mM	100 mM
Cellagen Technology ^[5]	Soluble up to 15 mM	15 mM

Note: The molecular weight of **PF-04217903 mesylate** is 468.49 g/mol .^[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **PF-04217903 mesylate** in DMSO.

Materials:

- **PF-04217903 mesylate** powder
- Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic water bath (optional)

Procedure:

- Equilibration: Allow the vial of **PF-04217903 mesylate** powder to equilibrate to room temperature before opening to minimize moisture absorption.[\[1\]](#)
- Weighing: Accurately weigh the desired amount of **PF-04217903 mesylate** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.685 mg of the compound.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, add 0.213 mL of DMSO for each mg of PF-04217903.[\[5\]](#)
- Mixing: Vortex the solution thoroughly to facilitate dissolution.
- Sonication (Optional): If the compound does not fully dissolve, ultrasonic treatment may be necessary.[\[4\]](#)[\[6\]](#) Sonicate the solution in a water bath for short intervals until the solution is clear.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[\[1\]](#)[\[2\]](#)

Table 2: Storage and Stability of **PF-04217903 Mesylate** Solutions[\[1\]](#)[\[2\]](#)[\[4\]](#)

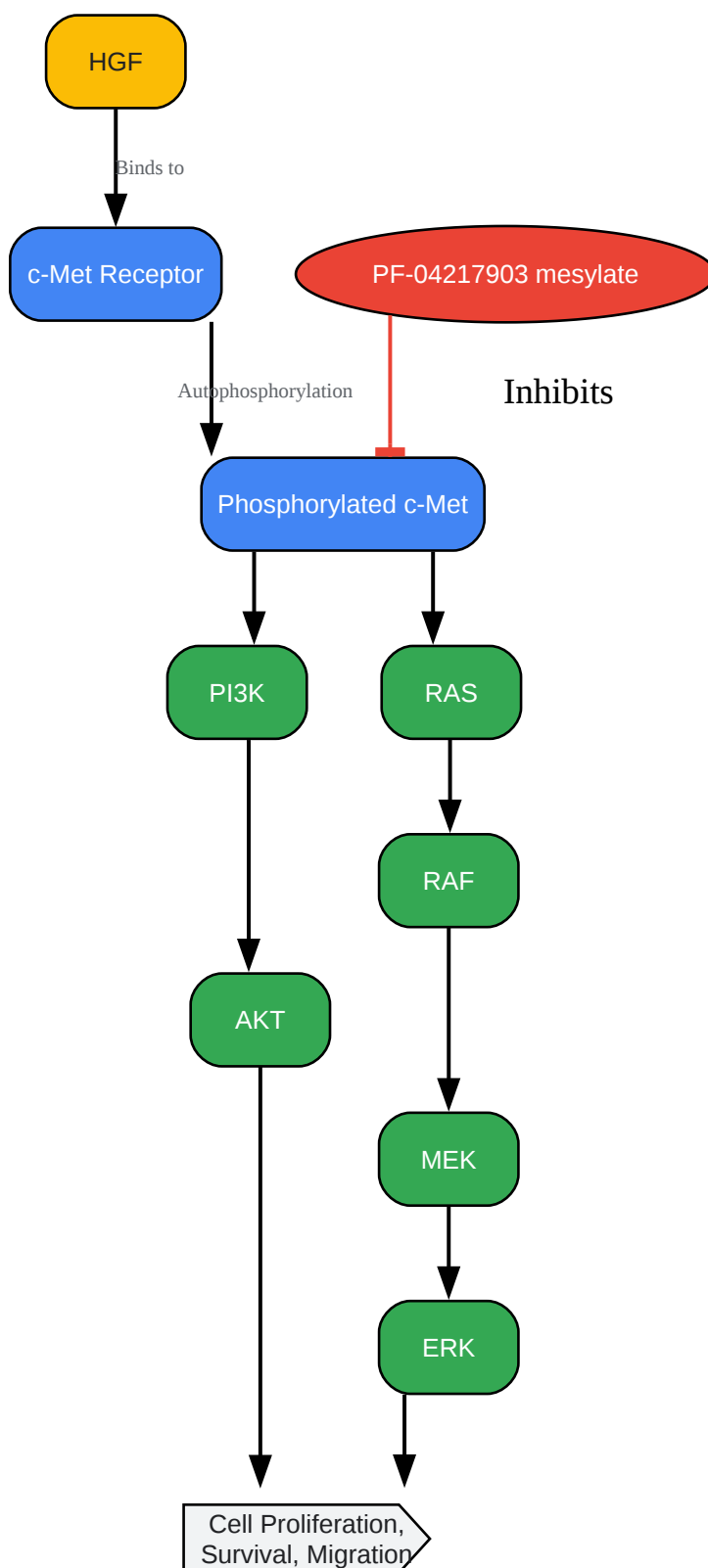
Storage Temperature	Stability of Stock Solution in DMSO
-80°C	Up to 2 years
-20°C	Up to 1 year

Note: It is recommended to use freshly prepared working solutions for experiments.[\[1\]](#)

Mechanism of Action and Signaling Pathway

PF-04217903 acts as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[\[1\]](#)[\[3\]](#)

By binding to the ATP-binding site of c-Met, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[\[3\]](#)



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